4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 669755-61-7
Cat. No.: VC7807056
Molecular Formula: C9H7ClFN3S
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 669755-61-7 |
---|---|
Molecular Formula | C9H7ClFN3S |
Molecular Weight | 243.69 g/mol |
IUPAC Name | 4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15) |
Standard InChI Key | NYDLZQZXPXVRCB-UHFFFAOYSA-N |
SMILES | CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl |
Canonical SMILES | CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is 4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione, featuring a triazole ring substituted with a methyl group, a thiol moiety, and a 3-chloro-4-fluorophenyl group. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 243.69 g/mol |
CAS Number | 669755-61-7 |
SMILES Notation | CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl |
Hazard Classification | Irritant |
The presence of electronegative chlorine and fluorine atoms enhances its ability to participate in hydrogen bonding and hydrophobic interactions, critical for biological activity.
Synthetic Routes and Retrosynthesis Analysis
Strategy Settings
Parameter | Value |
---|---|
Precursor Scoring | Relevance Heuristic |
Minimum Plausibility | 0.01 |
Template Set | Pistachio/Bkms_metabolic/Reaxys |
A feasible route involves cyclocondensation of thiocarbazide derivatives with substituted benzaldehydes, followed by methylation. This method achieves ~95% purity, suitable for research applications.
Biological Activities and Mechanisms of Action
Anticancer Activity
The compound demonstrates selective cytotoxicity against cancer cells. In vitro assays using HCT116 colon cancer cells revealed an IC50 value of 6.2 μM, outperforming non-thiolated analogs. Mechanistic studies suggest thiol-mediated disruption of mitochondrial membrane potential and induction of apoptosis. Comparative data against melanoma (IGR39) and breast cancer (MDA-MB-231) lines indicate broad-spectrum potential.
Antimicrobial Activity
Triazole-thiol derivatives exhibit moderate-to-strong activity against bacterial and fungal pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 12.5 μg/mL |
Aspergillus niger | 25 μg/mL |
Staphylococcus aureus | 50 μg/mL |
The thiol group enhances membrane penetration, disrupting ergosterol biosynthesis in fungi. Field trials on wheat and barley showed a 40% reduction in fungal infections compared to controls.
Anti-inflammatory Properties
Inhibition of cyclooxygenase-1 (COX-1) by this compound reduces prostaglandin synthesis, with a 65% suppression rate at 10 μM. This activity parallels non-steroidal anti-inflammatory drugs (NSAIDs), suggesting utility in treating inflammatory disorders.
Research Applications
Medicinal Chemistry
As a lanosterol demethylase inhibitor, this compound blocks ergosterol production in fungi, mirroring azole antifungals like fluconazole. Structural optimization could improve pharmacokinetics, addressing limitations in bioavailability.
Agricultural Science
Formulated as a foliar spray, it reduces Fusarium infections in cereals by 30–50%. Field data indicate a 15% yield increase in treated crops, positioning it as a sustainable alternative to traditional fungicides.
Materials Science
The thiol group enables covalent binding to metal surfaces, facilitating applications in corrosion inhibition. Preliminary tests on iron alloys show a 70% reduction in oxidation rates at 100 ppm concentrations.
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